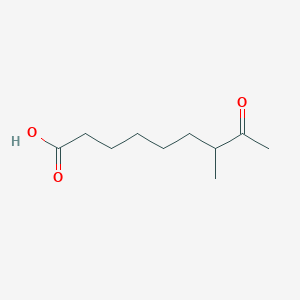

7-Methyl-8-oxononanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-8-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-8(9(2)11)6-4-3-5-7-10(12)13/h8H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOWLIHIXWSNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624078 | |

| Record name | 7-Methyl-8-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407627-97-8 | |

| Record name | 7-Methyl-8-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Enigma of 7-Methyl-8-oxononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-8-oxononanoic acid, a derivative of branched-chain fatty acids (BCFAs), is a molecule of growing interest in the scientific community. While its primary established role lies in the realm of synthetic organic chemistry as a versatile intermediate, its structural similarity to biologically active lipids suggests a potential for unexplored physiological functions. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its established synthetic applications, physicochemical properties, and a speculative exploration of its potential biological significance based on the broader context of branched-chain and oxo-fatty acids. Detailed experimental protocols for its synthesis are provided, alongside structured data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Chemical Identity of this compound

This compound is an aliphatic keto acid with the molecular formula C₁₀H₁₈O₃.[1] Its structure features a nine-carbon chain with a ketone group at the eighth carbon and a methyl group at the seventh position. This unique arrangement classifies it as a branched-chain oxo-fatty acid. While its presence as a natural metabolite has not been extensively documented, its utility as a building block in organic synthesis is well-established.[1][2] It serves as a key intermediate in the synthesis of complex molecules, including potential anti-inflammatory and antimicrobial agents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in both synthetic and potentially biological experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| CAS Number | 407627-97-8 | |

| Appearance | Colorless Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage | Room temperature | [1] |

Established Role in Organic Synthesis

The primary and well-documented role of this compound is as a synthetic intermediate.[1][2][3] Its carboxylic acid and ketone functionalities provide two reactive centers for a variety of chemical transformations. The acid group can be readily derivatized to form esters, amides, and other functionalities, making it a valuable tool for conjugating molecules.[3] This property is particularly useful in the development of novel bioactive compounds where the this compound scaffold can be linked to other pharmacophores.

Synthesis of Bioactive Compounds

Its structure is considered valuable in the synthesis of complex molecules that may possess therapeutic properties, such as anti-inflammatory and antimicrobial activities.[1][2] The branched-chain nature of the molecule can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described, involving a nucleophilic substitution followed by ketonic cleavage.[4]

Materials and Reagents

-

2-methyl acetoacetate

-

6-bromohexanoate

-

Sodium ethoxide

-

Absolute ethanol

-

Reagents for hydrolysis and column chromatography

Reaction Conditions

The synthesis is optimized under specific reaction conditions to achieve a high yield.[4]

| Parameter | Condition |

| Molar Ratio (Sodium ethoxide:2-methyl acetoacetate:6-bromohexanoate) | 1:1:1 |

| Solvent | Freshly made absolute ethanol |

| Reflux Reaction Time | 17 hours |

| Hydrolysis Temperature | 50°C |

| Hydrolysis Time | 12 hours |

| Purification | Column chromatography |

| Yield | Up to 81% |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Potential Biological Role: An Area of Active Investigation

While direct evidence for the biological role of this compound is currently limited, its chemical structure as a branched-chain oxo-fatty acid places it within classes of lipids with known biological significance.

Context within Branched-Chain Fatty Acids (BCFAs)

BCFAs are found in a wide range of organisms, from bacteria to mammals, and are involved in numerous biochemical processes.[2] In bacteria, they are crucial components of cell membranes, influencing fluidity and permeability.[2] In higher organisms, research suggests potential roles for BCFAs in anti-inflammatory and neuroprotective actions.[2] The metabolism of some BCFAs occurs in peroxisomes.[2]

Significance of Oxononanoic Acid Derivatives

Oxononanoic acid derivatives are of considerable interest in biochemical research.[2] The position of the oxo group can significantly impact the molecule's reactivity and biological function. For instance, the related compound 9-oxononanoic acid is an inhibitor of acetyl-CoA carboxylase and is involved in lipid metabolism.[2] Furthermore, 4-oxononanoic acid is considered a marker for lipid peroxidation and is implicated in processes related to oxidative stress.[2] Altered levels of similar metabolites have been potentially associated with Type 2 Diabetes and obesity.[2]

Comparison with Related Molecules

The biological roles of structurally similar molecules provide clues to the potential functions of this compound. 8-amino-7-oxononanoic acid, for example, is a known low-abundance metabolite involved in biotin (B1667282) synthesis.[2] This highlights that even minor structural modifications can lead to highly specific biological roles.

A Note on Metabolism

The metabolism of branched-chain fatty acids can differ from their straight-chain counterparts, often involving α-oxidation in addition to β-oxidation, particularly when a methyl group is near the β-carbon. Omega (ω) oxidation is another alternative pathway for fatty acid metabolism that becomes more active when β-oxidation is impaired.

The following diagram provides a conceptual overview of the metabolic pathways for branched-chain fatty acids.

Caption: Conceptual overview of branched-chain fatty acid metabolism.

Future Directions and Conclusion

This compound stands at the intersection of synthetic chemistry and potential biological activity. While its role as a synthetic intermediate is clear, its biological functions remain largely uncharted territory. Future research should focus on several key areas:

-

Screening for Biological Activity: Investigating the potential anti-inflammatory, antimicrobial, and metabolic effects of this compound in various in vitro and in vivo models.

-

Metabolomic Studies: Searching for the presence of this compound in biological samples to determine if it is a naturally occurring metabolite.

-

Enzymatic Studies: Identifying potential enzymes that may synthesize or metabolize this compound.

References

In-depth Technical Guide: The Natural Occurrence of 7-Methyl-8-oxononanoic Acid in Plants

To our valued researchers, scientists, and drug development professionals,

This document addresses the current scientific understanding of the natural occurrence of 7-Methyl-8-oxononanoic acid in the plant kingdom. Following a comprehensive and in-depth review of the existing scientific literature, including metabolomic databases and phytochemical studies, we have concluded that there is currently no scientific evidence to support the natural occurrence of this compound in plants.

The majority of scientific and commercial data available for this compound identifies it as a synthetic compound. It is readily available from chemical suppliers and is primarily utilized as an intermediate in various chemical syntheses.

While the biosynthesis of a vast array of fatty acids, including branched-chain and oxo-fatty acids, is a well-established field of study in plant biology, this compound has not been identified as a metabolite in these pathways. Plant oxylipins, which are products of the oxidation of fatty acids, represent a diverse class of signaling molecules, but again, this compound is not a recognized member of this class.

Initial database searches suggested the presence of a structurally similar compound, 7-methylnonanoic acid, in Rosa roxburghii Tratt. and Camellia polyodonta F.C. How ex Hu. However, this compound lacks the critical 8-oxo functional group and is distinct from this compound. Subsequent detailed phytochemical analyses of these species have not reported the presence of this compound.

Given the absence of foundational data on the natural occurrence of this specific compound in plants, it is not feasible to provide the requested in-depth technical guide, which would include quantitative data, detailed experimental protocols for extraction and analysis from plant matrices, or diagrams of associated signaling pathways.

We will continue to monitor the scientific literature for any new findings related to the natural products of plants. Should any evidence for the natural occurrence of this compound emerge, this document will be updated accordingly.

We trust this clarifies the current state of knowledge on this topic and aids in directing future research efforts.

Discovery and history of 7-Methyl-8-oxononanoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-8-oxononanoic acid, a branched-chain keto acid, serves as a key intermediate in organic synthesis, particularly in the development of bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While the specific discovery and detailed historical timeline of this compound are not well-documented in publicly accessible literature, its synthesis and general role as a building block for more complex molecules are established. This document summarizes the available quantitative data, details a published experimental protocol for its synthesis, and situates the compound within the broader context of branched-chain fatty acid biosynthesis.

Introduction

This compound (also known as 7-acetyloctanoic acid) is a derivative of nonanoic acid featuring a methyl group at the 7-position and a ketone at the 8-position. Its bifunctional nature, containing both a carboxylic acid and a ketone, makes it a versatile precursor in synthetic chemistry. The carboxylic acid moiety allows for derivatization, such as forming amides with amine-containing molecules, often facilitated by activating agents like EDC or HATU.[1][2][3][4][5] This property is valuable in the construction of larger, more complex molecules, including potential anti-inflammatory and antimicrobial agents.[6][7]

While it belongs to the class of branched-chain fatty acids (BCFAs), which are known components of bacterial membranes and are involved in various biochemical pathways, specific biological signaling pathways directly involving this compound have not been extensively characterized.[8] Some studies have noted its antimicrobial properties, suggesting it may inhibit the growth of certain bacterial strains.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₃ | [6][7] |

| Molecular Weight | 186.25 g/mol | [6][7] |

| CAS Number | 407627-97-8 | [7] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity (by GC) | 98.33% | [6] |

| Storage Temperature | Room temperature (sealed in dry conditions) | [6] |

| IUPAC Name | This compound | [7] |

Synthesis and Experimental Protocols

While the original publication detailing the first synthesis of this compound is not readily identifiable, a method for its synthesis has been described in the literature. One reported synthesis involves the nucleophilic substitution and subsequent ketonic cleavage using 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) as starting materials, achieving a yield of up to 81%.[9]

A detailed experimental protocol for the synthesis of the synonym, 7-acetyloctanoic acid, is provided in a patent, which is outlined below.

Synthesis of 7-Acetyloctanoic Acid

Experimental Protocol:

This protocol is adapted from the synthesis of 7-acetyloctanoic acid as described in patent US7615646B2.

Materials:

-

Diester starting material (as described in the patent)

-

Dilute Hydrochloric Acid (40-50%)

-

Ethyl Acetate (B1210297)

-

Sodium Sulfate (B86663)

Procedure:

-

A mixture of the diester starting material (15 g, 0.052 mol) in dilute hydrochloric acid (100 ml, 40-50%) was heated to reflux for 12 hours.

-

The reaction mixture was then cooled to room temperature.

-

The cooled mixture was extracted with ethyl acetate (3 x 100 ml).

-

The combined organic phases were dried over anhydrous sodium sulfate and filtered.

-

The ethyl acetate was removed from the filtrate under reduced pressure.

-

The resulting residue was purified by distillation under reduced pressure to yield 7.7 g (80%) of 7-acetyloctanoic acid as a colorless liquid.

Characterization Data:

-

Boiling Point: 120-125 °C (at reduced pressure)

-

Infrared (IR) (neat): νcm⁻¹ = 1736 (s) and 1710 (s)

-

¹H NMR (CDCl₃): δ, 2.45-2.55 (q, 1H, J=6.6 Hz, 7-H); 2.35 (t, J=7.3 Hz, 2H, —CH₂—COOH); 2.125 (s, 3H, COCH₃); 1.65-1.15 (m, 8H, alkyl chain protons)

General Synthetic Workflow

The synthesis described above can be visualized as a two-step process following the initial formation of the diester. The workflow involves hydrolysis followed by purification.

Caption: General workflow for the synthesis of 7-acetyloctanoic acid.

Biological Context and Potential Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is limited in current scientific literature. However, as a branched-chain fatty acid (BCFA), its biological context can be inferred from the general biosynthesis pathways of this class of molecules.

BCFAs are synthesized in many bacteria and are components of their cell membranes, influencing fluidity and permeability. The biosynthesis of BCFAs often utilizes branched-chain α-keto acids as primers, which are derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.

General Biosynthesis of Branched-Chain Fatty Acids

The synthesis is initiated by the decarboxylation of branched-chain α-keto acids, followed by chain elongation via the fatty acid synthase (FAS) system, where malonyl-CoA serves as the chain extender. The initial branched-chain primer determines the structure of the final BCFA.

Caption: General pathway for the biosynthesis of branched-chain fatty acids.

It is plausible that this compound could be a product of such a pathway or a metabolite thereof. However, further research is required to elucidate its specific biosynthetic route and biological functions.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes. Its utility in the construction of more complex bioactive molecules is evident from its chemical structure. While its specific history of discovery is not well-documented, and its direct roles in biological signaling pathways remain to be fully investigated, its classification as a branched-chain fatty acid provides a framework for understanding its potential biological origins and functions. The detailed synthetic protocol and compiled quantitative data in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Future studies are warranted to explore its biological activities and potential therapeutic applications more thoroughly.

References

- 1. This compound [myskinrecipes.com]

- 2. Ketogenesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 407627-97-8 | BroadPharm [broadpharm.com]

- 5. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 7-Methyl-8-oxononanoic Acid: Synthesis, Derivatization, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-8-oxononanoic acid is a specialized organic compound primarily utilized as a synthetic intermediate in the fields of biochemistry and organic chemistry.[1] While its unmethylated structural analog, 8-amino-7-oxononanoate (B1240340), is a known precursor in the biotin (B1667282) biosynthesis pathway, current scientific literature does not indicate a natural metabolic role for this compound itself.[2] This guide provides a comprehensive overview of its chemical synthesis, potential for derivatization, and relevant analytical methodologies. The information presented is intended to support researchers in leveraging this molecule for the development of novel bioactive compounds and other chemical entities.

Chemical Synthesis

The primary route for the synthesis of this compound involves a nucleophilic substitution and subsequent ketonic cleavage.[3] The most well-documented procedure utilizes 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239) as starting materials.[3]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established methodologies that report yields of up to 81%.[3]

Materials:

-

2-methyl acetoacetate

-

6-bromohexanoate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in freshly prepared absolute ethanol.

-

Nucleophilic Substitution: To the stirred solution, add 2-methyl acetoacetate dropwise. Following the addition, introduce 6-bromohexanoate to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for approximately 17 hours.

-

Hydrolysis: After cooling to room temperature, the reaction mixture is subjected to hydrolysis at 50°C for 12 hours to facilitate ketonic cleavage.

-

Workup and Extraction: Neutralize the reaction mixture and perform a liquid-liquid extraction using dichloromethane.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final colorless oil of this compound.[3]

Structure Identification: The structure of the synthesized compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[3]

Synthesis Workflow Diagram

Caption: Workflow for the chemical synthesis of this compound.

Metabolic Precursors and Biological Role

Currently, there is a lack of evidence in peer-reviewed literature to suggest that this compound is a naturally occurring metabolite. Its unmethylated analog, 8-amino-7-oxononanoate, is a well-established intermediate in the biosynthesis of biotin.[2] The biosynthesis of 8-amino-7-oxononanoate involves the enzymatic condensation of L-alanine and pimeloyl-CoA, catalyzed by 8-amino-7-oxononanoate synthase.[2] While it has been suggested that this compound could potentially be formed through further transformation of intermediates in the broader biotin biosynthesis pathway, this remains speculative and is not supported by direct experimental evidence.[2]

Derivatives and Applications

The chemical structure of this compound, featuring a terminal carboxylic acid and a ketone functional group, makes it a versatile intermediate for the synthesis of more complex molecules.[1]

Derivatization via the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization. It can be readily converted into a variety of functional groups, including esters, amides, and acid halides. A common application is the formation of amide bonds with amine-containing molecules to create conjugated structures.[4][5] This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[4][5]

Potential Applications of Derivatives

While specific drug development applications of this compound derivatives are not extensively documented, its utility as a building block suggests potential in the synthesis of:

-

Bioactive Compounds: Its structure can be incorporated into larger molecules to develop novel anti-inflammatory and antimicrobial agents.[1]

-

Probes for Metabolic Studies: Derivatization can be used to attach reporter groups (e.g., fluorescent tags, affinity labels) for use in studying enzyme mechanisms and biochemical processes.[1]

-

Drug Conjugates: The carboxylic acid handle allows for its conjugation to other molecules, a strategy often employed in drug delivery and the development of antibody-drug conjugates (ADCs).

Logical Diagram of Derivatization Potential

Caption: Potential derivatization pathways for this compound.

Analytical Methodologies

The analysis of this compound, particularly in complex mixtures, typically relies on chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.

General GC-MS Protocol:

-

Extraction: Extract the analyte from the sample matrix using an appropriate organic solvent.

-

Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) using a suitable derivatizing agent.

-

GC Separation: Inject the derivatized sample onto a GC column (e.g., a non-polar or medium-polarity column) to separate the components based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of less volatile and more polar compounds and may not require derivatization.

General LC-MS Protocol:

-

Extraction: Extract the analyte from the sample matrix.

-

LC Separation: Inject the sample onto a liquid chromatography column (e.g., a reverse-phase C18 column) and elute with a suitable mobile phase gradient.

-

MS Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and detected by a mass spectrometer.

Quantitative Data

Quantitative data for this compound is sparse in the literature. The primary available data point is the yield from its chemical synthesis.

| Parameter | Value | Reference |

| Chemical Synthesis Yield | Up to 81% | [3] |

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel bioactive molecules and chemical probes. While a direct biological role has not been established, its chemical properties make it a versatile building block for organic synthesis. This guide provides a foundational understanding of its synthesis, derivatization potential, and analytical considerations to aid researchers in its application. Further research is warranted to explore the full potential of its derivatives in drug discovery and other scientific disciplines.

References

- 1. Metabolic flux analysis of branched-chain amino and keto acids (BCAA, BCKA) and β-hydroxy β-methylbutyric acid across multiple organs in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. medlink.com [medlink.com]

An In-depth Technical Guide to the Enzymes in the Biotin Precursor Synthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of key precursors to biotin (B1667282), an essential vitamin. While the specified topic is the synthesis of 7-methyl-8-oxononanoic acid, current scientific literature does not extensively describe a dedicated enzymatic pathway for this specific molecule. However, a closely related and well-characterized pathway exists for the synthesis of 8-amino-7-oxononanoate (B1240340) (also known as 7-keto-8-aminopelargonic acid or KAPA), a critical intermediate in the biosynthesis of biotin. This guide will focus on the enzymes involved in the synthesis of the pimeloyl moiety and its subsequent conversion to KAPA, a pathway of significant interest in microbiology and drug development.

The synthesis of the pimeloyl moiety, a seven-carbon dicarboxylic acid, is a fascinating process that involves the hijacking of the host's fatty acid synthesis (FAS) machinery.[1][2] This pathway is initiated by the methylation of a malonyl-thioester, which then enters the fatty acid synthesis cycle for two rounds of elongation.[1][3]

Core Enzymes and Their Roles

The biosynthesis of the pimeloyl moiety and its conversion to 8-amino-7-oxononanoate is a multi-step process catalyzed by a series of dedicated enzymes.

BioC: The Initiating Methyltransferase

The committed step in this pathway is the S-adenosyl-L-methionine (SAM)-dependent methylation of the ω-carboxyl group of a malonyl-thioester (malonyl-CoA or malonyl-ACP), a reaction catalyzed by BioC .[1] This methylation is crucial as it neutralizes the negative charge of the carboxyl group and creates a methyl ester that can be recognized by the fatty acid synthesis machinery, effectively tricking it into accepting this atypical substrate as a primer.[2][3]

Fatty Acid Synthase (FAS) Complex: The Elongation Engine

The methylated malonyl-thioester enters the fatty acid synthesis (FAS) pathway, which is a multi-enzyme complex responsible for the iterative elongation of acyl chains.[4][5] Through two complete cycles of condensation, reduction, dehydration, and a second reduction, the initial three-carbon unit is elongated to a seven-carbon chain, resulting in the formation of pimeloyl-acyl carrier protein (ACP) methyl ester.[1][2]

BioH and its Analogs: The Gatekeeper Esterases

Once the pimeloyl-ACP methyl ester is synthesized, the methyl group must be removed to terminate the chain elongation and expose the ω-carboxyl group necessary for the subsequent steps.[2] This hydrolysis is carried out by a pimeloyl-ACP methyl ester esterase. In Escherichia coli, this enzyme is BioH .[1][2][3] BioH acts as a gatekeeper, preventing the pimeloyl intermediate from undergoing further elongation within the FAS cycle.[2]

Interestingly, many bacteria that possess bioC lack a bioH homolog.[6][7] In these organisms, a number of non-homologous, isofunctional enzymes have been identified that can perform the same esterase reaction. These include BioG , BioK , BioJ , BioV , and BtsA .[7]

BioF: The First Step in Ring Assembly

The product of the BioH (or its analog) reaction, pimeloyl-ACP, is then utilized by 8-amino-7-oxononanoate synthase (AONS) , also known as BioF .[1][3] BioF is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of pimeloyl-ACP with L-alanine to form 8-amino-7-oxononanoate (KAPA), coenzyme A, and carbon dioxide.[8][9] This reaction marks the first committed step in the assembly of the biotin rings.[10][11]

Quantitative Data on Key Enzymes

The following table summarizes key kinetic parameters for some of the enzymes in the 8-amino-7-oxononanoate synthesis pathway. Data availability is dependent on the specific enzyme and organism studied.

| Enzyme | Organism | Substrate | KM | Vmax | Reference |

| BioA | Escherichia coli | 7-keto-8-aminopelargonic acid (KAPA) | 1.2 µM | 0.16 µmol/min/mg | [12] |

| S-adenosyl-L-methionine (SAM) | 150 µM | [12] | |||

| Pyridoxamine phosphate (B84403) (PMP) | 21 µM | [12] | |||

| Pyridoxal phosphate (PLP) | 32 µM | [12] | |||

| 8-keto-7-aminopelargonic acid | 1000 µM | 0.027 µmol/min/mg | [12] |

Experimental Protocols

Detailed methodologies are crucial for the study of these enzymes. Below are outlines of common experimental protocols.

Protocol 1: In Vitro Reconstitution of Dethiobiotin (B101835) Synthesis

This assay is used to demonstrate the function of enzymes like BioV in the biotin synthesis pathway.

Objective: To confirm the pimeloyl-ACP methyl ester esterase activity of a candidate enzyme (e.g., BioV) by reconstituting the synthesis of dethiobiotin in vitro.

Materials:

-

Purified enzymes: BioC, FAS components (as needed), candidate esterase (e.g., BioV), BioF, BioA, BioD.

-

Substrates: Malonyl-CoA, S-adenosyl-L-methionine (SAM), L-alanine, ATP.

-

Acyl Carrier Protein (ACP).

-

Reaction buffer.

-

Quenching solution (e.g., perchloric acid).

-

HPLC system for product detection.

Methodology:

-

A reaction mixture is prepared containing all the necessary purified enzymes and substrates, except for the candidate esterase.

-

The reaction is initiated by the addition of the candidate esterase.

-

The mixture is incubated at an optimal temperature for a defined period.

-

The reaction is terminated by the addition of a quenching solution.

-

The reaction mixture is centrifuged to remove precipitated proteins.

-

The supernatant is analyzed by HPLC to detect the formation of dethiobiotin, the final product of this reconstituted pathway.

Protocol 2: Continuous Coupled Fluorescence Displacement Assay for BioA Activity

This high-throughput assay is designed to measure the activity of BioA.[8]

Objective: To continuously monitor the activity of BioA by coupling its reaction to subsequent enzymatic steps that result in a fluorescent signal.[8]

Materials:

-

Purified BioA and BioD.

-

Streptavidin.

-

A fluorescently labeled dethiobiotin probe.

-

Substrates: 7-keto-8-aminopelargonic acid (KAPA), S-adenosyl-L-methionine (SAM), ATP.

-

Assay buffer.

-

Microplate reader with fluorescence detection capabilities.

Methodology:

-

The assay is based on the principle that the fluorescent probe is quenched when bound to streptavidin.[8]

-

The BioA reaction produces 7,8-diaminopelargonic acid (DAPA).[8]

-

BioD then irreversibly converts DAPA to dethiobiotin.[8]

-

The newly synthesized dethiobiotin displaces the fluorescent probe from streptavidin, leading to an increase in fluorescence.[8]

-

The reaction is carried out in a microplate, and the increase in fluorescence is monitored over time using a plate reader. The rate of fluorescence increase is proportional to the activity of BioA.

Visualizing the Pathway and Workflows

Diagrams are essential for understanding complex biological pathways and experimental setups. The following diagrams were generated using Graphviz (DOT language).

Caption: Biosynthetic pathway of 8-amino-7-oxononanoate (KAPA).

Caption: Workflow for the continuous coupled fluorescence displacement assay for BioA activity.

References

- 1. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 5. aocs.org [aocs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A continuous fluorescence displacement assay for BioA: An enzyme involved in biotin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism-Based Inactivation by Aromatization of the Transaminase BioA Involved in Biotin Biosynthesis in Mycobaterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

7-Methyl-8-oxononanoic acid CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-8-oxononanoic acid is a branched-chain fatty acid that serves as a key intermediate in various synthetic and biosynthetic pathways. Its chemical structure, featuring both a methyl branch and a ketone group, makes it a subject of interest in organic synthesis and biochemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, potential biological roles, and analytical methodologies. While it is recognized as a valuable building block, particularly in the synthesis of conjugated molecules and potentially in the development of anti-inflammatory and antimicrobial agents, detailed studies on its specific biological activities are still emerging.

Chemical Identification and Properties

A clear identification of this compound is crucial for any research or developmental work. The fundamental identifiers and properties are summarized below.

| Identifier | Value |

| CAS Number | 407627-97-8 |

| IUPAC Name | This compound |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves nucleophilic substitution and ketonic cleavage.[1]

Starting Materials:

-

2-methyl acetoacetate

-

Sodium ethoxide

-

Absolute ethanol

Procedure:

-

A solution of sodium ethoxide, 2-methyl acetoacetate, and 6-bromohexanoate is prepared in freshly made absolute ethanol. The recommended molar ratio of these reactants is 1:1:1.[1]

-

The reaction mixture is refluxed for 17 hours.[1]

-

Following the reflux, a hydrolysis reaction is carried out at 50°C for 12 hours.[1]

-

The final product, this compound, is isolated and purified using column chromatography.[1]

This protocol has been reported to achieve a yield of up to 81%.[1]

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Analytical Methods

The analysis of this compound, particularly in complex biological matrices, typically employs chromatographic techniques coupled with mass spectrometry.[2] These methods offer the high sensitivity and specificity required for the detection and quantification of fatty acid derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of volatile and thermally stable compounds like fatty acid methyl esters. Derivatization to increase volatility may be necessary.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for the analysis of less volatile compounds and can provide detailed structural information through fragmentation patterns.[2]

Biological Context and Potential Signaling Pathways

While direct experimental evidence for the biological roles of this compound is limited, its structural characteristics place it within two significant areas of metabolism: as a branched-chain fatty acid and as a potential intermediate in biotin (B1667282) biosynthesis.

Branched-Chain Fatty Acids (BCFAs)

BCFAs are important components of cell membranes in many organisms and are involved in various biochemical and signaling processes.[2] They are known to influence membrane fluidity and permeability.[2] Some BCFAs have been investigated for their potential anti-inflammatory and neuroprotective effects.[2] The metabolism of certain BCFAs occurs in peroxisomes.[2]

Putative Role in Biotin Biosynthesis

Biotin (Vitamin B7) is an essential cofactor for carboxylase enzymes. Its biosynthesis is a well-established pathway, particularly in microorganisms and plants. While not definitively confirmed as a direct intermediate, this compound is structurally related to key molecules in this pathway, such as 8-amino-7-oxononanoate.[2] The biotin synthesis pathway begins with pimeloyl-CoA and involves a series of enzymatic steps to construct the vitamin's bicyclic ring structure.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Literature Review on 7-Methyl-8-oxononanoic Acid

This technical guide provides a comprehensive overview of the current scientific literature on this compound. The information presented covers its chemical properties, synthesis, potential biological significance, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this and related molecules.

Chemical and Physical Properties

This compound is a branched-chain fatty acid derivative with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol .[1] Its structure consists of a nonanoic acid backbone with a methyl group at the 7th carbon and an oxo (ketone) group at the 8th carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | PubChem |

| Molecular Weight | 186.25 g/mol | PubChem[1] |

| CAS Number | 407627-97-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 7-acetyloctanoic acid | PubChem[1] |

Synthesis of this compound

The primary method reported for the synthesis of this compound involves a nucleophilic substitution followed by ketonic cleavage.[2]

Experimental Protocol

This protocol is based on the published synthesis which reports a yield of up to 81%.[2]

Materials:

-

2-methyl acetoacetate (B1235776)

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (for workup)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Nucleophilic Substitution: In a round-bottom flask, dissolve sodium ethoxide in freshly prepared absolute ethanol. The molar ratio of sodium ethoxide, 2-methyl acetoacetate, and 6-bromohexanoate should be 1:1:1.[2]

-

Add 2-methyl acetoacetate to the solution of sodium ethoxide in ethanol.

-

Slowly add 6-bromohexanoate to the reaction mixture.

-

Reflux the reaction mixture for 17 hours.[2]

-

Ketonic Cleavage (Hydrolysis): After cooling, hydrolyze the resulting intermediate by heating at 50°C for 12 hours.[2] The specific reagent for hydrolysis (e.g., aqueous acid or base) is not detailed in the abstract but would typically be an acidic or basic solution.

-

Workup and Purification:

-

Neutralize the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a colorless oil.[2]

-

Structure Identification: The structure of the synthesized compound was confirmed by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Significance

The biological activity of this compound has not been extensively studied. However, research on related branched-chain and oxo-fatty acids provides context for its potential roles.

Antimicrobial Activity

A study investigating the antimicrobial properties of various methyl-branched nonanoic acid (MNA) derivatives provides insights, although it does not specifically test the 8-oxo derivative.[3] The study determined the Minimum Inhibitory Concentration (MIC) values for different MNA isomers against a panel of bacteria and fungi.[3] For context, the data for 7-methylnonanoic acid (7-MNA) is presented below. It is important to note that this is not the same compound as this compound, and the oxo group could significantly alter the biological activity.

Table 2: Antimicrobial Activity of 7-Methylnonanoic Acid (7-MNA) (MIC in µg/mL)

| Microorganism | 7-MNA |

| Bacillus subtilis | >1000 |

| Mycobacterium smegmatis | 1000 |

| Sarcina lutea | 500 |

| Escherichia coli | >1000 |

| Salmonella typhimurium | >1000 |

| Streptomyces nojiriensis | 250 |

| Candida utilis | >1000 |

Data from a study on methyl-branched nonanoic acids, not this compound.[3]

Potential Role in Biotin (B1667282) Biosynthesis

This compound is structurally similar to key intermediates in the biotin (Vitamin B7) biosynthesis pathway. The first committed step in this pathway is the condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate, a reaction catalyzed by 8-amino-7-oxononanoate (B1240340) synthase (BioF).[4][5] Given its structure, this compound could potentially interact with enzymes in this pathway, either as a substrate analog, an inhibitor, or a precursor under certain metabolic conditions. However, there is currently no direct evidence in the literature to support its involvement in biotin synthesis.

Caption: Established biotin biosynthesis pathway and the speculative interaction point for this compound.

Analytical Methods

The analysis of fatty acids and their derivatives in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of oxo-fatty acids. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form.

Proposed GC-MS Protocol (adapted from methods for similar compounds):

-

Extraction:

-

To a biological sample (e.g., 100 µL of plasma or serum), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Acidify the sample with a small volume of acid (e.g., 1M HCl) to protonate the carboxylic acid group.

-

Perform a liquid-liquid extraction with an organic solvent such as methyl tert-butyl ether (MTBE).

-

Separate the organic phase, and evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

A two-step derivatization is often employed for oxo-carboxylic acids.

-

First, the ketone group is protected, for example, by reacting with a methoxylamine solution to form a methyloxime.

-

Second, the carboxylic acid group is silylated to increase volatility, for instance, by using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable capillary column for separation (e.g., a non-polar or medium-polarity column).

-

The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

-

Analytical Workflow Diagram

Caption: Proposed analytical workflow for the quantification of this compound in biological samples.

Conclusion and Future Directions

This compound is a branched-chain oxo-fatty acid for which a viable synthetic route has been established. While it is primarily used as an intermediate in organic synthesis, its structural similarity to biologically important molecules, such as intermediates in the biotin biosynthesis pathway, suggests potential, yet unexplored, biological roles.

Future research should focus on:

-

Biological Screening: A thorough evaluation of the antimicrobial, anti-inflammatory, and other biological activities of purified this compound is needed to move beyond speculation based on related compounds.

-

Metabolic Studies: Investigating whether this compound is a natural metabolite in any organism and its potential interaction with metabolic pathways, particularly fatty acid and biotin metabolism.

-

Enzyme Inhibition Assays: Testing the inhibitory effects of this compound on enzymes in the biotin biosynthesis pathway, such as BioF, could provide valuable insights into its mechanism of action and potential as a research tool or therapeutic lead.

This guide summarizes the currently available information on this compound. It is clear that this molecule represents an area with significant opportunities for further research and discovery.

References

- 1. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biotin and Lipoic Acid: Synthesis, Attachment and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 7-Methyl-8-oxononanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a valuable intermediate in organic and biochemical synthesis. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental protocols, and clear visual representations of key processes.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a nine-carbon chain (nonanoic acid) with a methyl group at the 7th position and a ketone (oxo) group at the 8th position.[1] Its structure, featuring a terminal carboxylic acid and a mid-chain ketone, makes it a versatile building block in chemical synthesis.[2]

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 407627-97-8 | [1][3] |

| Molecular Formula | C₁₀H₁₈O₃ | [2][3][4] |

| Molecular Weight | 186.25 g/mol | [2][3][4] |

| Synonyms | 7-acetyloctanoic acid, 7-methyl-8-oxo-nonanoic acid | [1][3] |

| InChI Key | WLOWLIHIXWSNBM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(CCCCCC(=O)O)C(=O)C | [3] |

Physical and Chemical Data

| Property | Value | Data Type | Reference(s) |

| Physical Form | Colorless to light yellow liquid/oil | Experimental | [5][6] |

| Purity | ≥95% (Commercial), up to 98.33% (GC) | Experimental | [1][6][7] |

| XLogP3 | 1.7 | Computed | [3] |

| Topological Polar Surface Area | 54.4 Ų | Computed | [3] |

| Hydrogen Bond Donors | 1 | Computed | [3] |

| Hydrogen Bond Acceptors | 3 | Computed | [3] |

| Storage Temperature | Room temperature or -20°C | Experimental | [7] |

Molecular Structure and Functional Groups

The unique chemical reactivity and utility of this compound are derived from its distinct functional groups: a carboxylic acid, a ketone, and a methyl-branched alkyl chain.[1]

Caption: Functional groups of this compound.

Experimental Protocols

Synthesis via Nucleophilic Substitution and Ketonic Cleavage

A documented method for synthesizing this compound involves the reaction of 2-methyl acetoacetate (B1235776) and ethyl 6-bromohexanoate (B1238239).[5] The structure of the final product is typically confirmed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[5]

Materials:

-

2-methyl acetoacetate

-

Ethyl 6-bromohexanoate

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrolysis reagents

Procedure:

-

Nucleophilic Substitution: A reflux reaction is performed with a 1:1:1 molar ratio of sodium ethoxide, 2-methyl acetoacetate, and ethyl 6-bromohexanoate in freshly prepared absolute ethanol. The reaction is refluxed for approximately 17 hours.[5]

-

Hydrolysis (Ketonic Cleavage): Following the substitution reaction, the intermediate product undergoes hydrolysis at 50°C for 12 hours to yield the crude this compound.[5]

-

Purification: The final product is purified by column chromatography to yield a colorless oil. This method has been reported to achieve a yield of up to 81%.[5]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The primary application of this compound is as a synthetic intermediate or a linker molecule, particularly in the field of bioconjugation.[2][4][7]

Role as a Bioconjugation Linker

The terminal carboxylic acid group can be activated to react with primary amines, such as those found on the surface of proteins or other biomolecules, to form stable amide bonds.[4][7][8] This makes it a useful tool for conjugating molecules for various applications, including the development of antibody-drug conjugates (ADCs) or labeling biomolecules.

Activation and Conjugation: The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, for example, with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4][7]

Caption: Logical workflow of bioconjugation using the subject acid.

Intermediate for Bioactive Compounds

This compound serves as a key building block in the synthesis of more complex molecules.[2] It is utilized in the development of novel anti-inflammatory and antimicrobial agents, where its specific carbon skeleton is a required structural motif.[2][9] Furthermore, it has applications in metabolic pathway research, aiding scientists in understanding enzyme mechanisms.[2]

References

- 1. This compound | CAS:407627-97-8 | AxisPharm [axispharm.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 407627-97-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound, 407627-97-8 | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 7-Methyl-8-oxononanoic Acid in Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of 7-Methyl-8-oxononanoic acid in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a medium-chain keto acid.[1][2][3][4] While its specific biological role is not extensively characterized, related branched-chain fatty acids are known to be involved in various metabolic processes. For instance, 8-methyl nonanoic acid, a structurally similar compound, has been identified as a degradation by-product of dihydrocapsaicin (B196133) and may play a role in energy and glucose homeostasis.[5] The described method is intended for research purposes to enable further investigation into the pharmacokinetics and metabolic relevance of this compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is an organic compound that serves as an intermediate in the synthesis of various bioactive molecules.[1][2] Its quantification in biological matrices is essential for understanding its metabolic fate and potential physiological effects. LC-MS/MS offers the high sensitivity and specificity required for the reliable measurement of low-abundance analytes in complex biological samples. This application note details a robust protocol for the analysis of this compound, which can be adapted for various research applications, including drug metabolism studies and clinical research.

Experimental Protocols

Sample Preparation (Plasma)

A protein precipitation and derivatization approach is recommended to extract this compound from plasma and enhance its chromatographic and mass spectrometric properties. Derivatization with 3-Nitrophenylhydrazine (3-NPH) is a common method for keto acids, improving their ionization efficiency and chromatographic retention on reverse-phase columns.[6]

Materials:

-

Plasma samples

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

3-Nitrophenylhydrazine (3-NPH) solution (200 mM in 50% MeOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/Pyridine (B92270) solution (200 mM EDC in 50% MeOH with 9% pyridine)

-

Formic acid (FA), LC-MS grade

-

Internal Standard (IS): As a stable isotope-labeled standard for this compound is not commercially available, a structurally similar compound, such as octanoic acid-d15, is proposed for use as an internal standard. A stock solution of the IS should be prepared in methanol.

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard working solution.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Add 25 µL of 200 mM 3-NPH solution.[6]

-

Add 25 µL of 200 mM EDC/9% pyridine solution.[6]

-

Vortex briefly and incubate at room temperature for 30 minutes.[6]

-

Add 5 µL of 0.1% formic acid in water to stop the reaction.

-

Transfer the final solution to an LC-MS vial for analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

LC Parameters:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer.

MS Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions (Hypothetical):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound-3-NPH | 322.2 | To be determined | To be determined |

| Octanoic acid-d15 (IS) | 160.2 | To be determined | To be determined |

Note: The precursor ion for the derivatized analyte is calculated based on the molecular weight of this compound (186.25 g/mol ) and the addition of the 3-NPH derivative minus water. The product ions and collision energies must be optimized by infusing a standard solution of the derivatized analyte into the mass spectrometer.

Data Presentation

Table 1: Linearity and Sensitivity of the Method (Example Data)

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | > 0.99 | 1 |

This table should be populated with experimental data upon method validation.

Table 2: Precision and Accuracy (Example Data)

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | 5 | < 15 | < 15 | 85-115 |

| 50 | < 10 | < 10 | 90-110 | |

| 500 | < 10 | < 10 | 90-110 |

This table should be populated with experimental data from quality control samples at low, medium, and high concentrations.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound, 407627-97-8 | BroadPharm [broadpharm.com]

- 3. This compound | C10H18O3 | CID 22266823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. dovepress.com [dovepress.com]

- 6. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of 7-Methyl-8-oxononanoic Acid from Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-8-oxononanoic acid is a branched-chain fatty acid derivative that serves as an intermediate in various biochemical processes.[1][2] It is recognized as a high-abundance metabolite in lipid oxidation and a low-abundance intermediate in biotin (B1667282) biosynthesis.[2] Accurate quantification of this molecule in biological tissues is crucial for understanding its role in metabolic pathways and its potential as a biomarker in disease states.[2]

This document provides a detailed protocol for the extraction of this compound from tissue samples, adapted from the well-established Folch method for lipid extraction.[3][4] The protocol is designed to be robust and reproducible for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

Principle

The protocol is based on a liquid-liquid extraction method using a chloroform (B151607) and methanol (B129727) mixture to efficiently extract lipids, including this compound, from homogenized tissue samples. The subsequent washing step with a saline solution removes non-lipid contaminants, yielding a purified lipid extract ready for analysis.

Materials and Reagents

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% Sodium Chloride (NaCl) solution in ultrapure water

-

Internal Standard (IS): A deuterated or ¹³C-labeled analog of this compound (to be sourced commercially or synthesized). If unavailable, a structurally similar medium-chain fatty acid with a distinct mass can be used.

-

Butylated hydroxytoluene (BHT) (optional, as an antioxidant)

-

Nitrogen gas, high purity

-

Homogenizer (e.g., bead beater, rotor-stator homogenizer)

-

Centrifuge (capable of 2000 x g and 4°C)

-

Glass centrifuge tubes with PTFE-lined caps

-

Glass Pasteur pipettes

-

Rotary evaporator or nitrogen evaporator

-

Vortex mixer

-

Analytical balance

Procedure

-

Tissue Homogenization:

-

Accurately weigh approximately 100 mg of frozen tissue sample.

-

Transfer the tissue to a glass homogenization tube.

-

Add 2 mL of ice-cold methanol.

-

Homogenize the tissue on ice until a uniform consistency is achieved.

-

-

Lipid Extraction:

-

To the homogenate, add 4 mL of chloroform. The final chloroform to methanol ratio should be 2:1 (v/v).

-

If using an internal standard, spike the solvent mixture with the appropriate amount of IS at this stage.

-

If desired, add BHT to the solvent mixture to a final concentration of 0.01% to prevent oxidation.

-

Vortex the mixture vigorously for 1 minute.

-

Agitate the sample on an orbital shaker at room temperature for 30 minutes.

-

-

Phase Separation:

-

Add 1.2 mL of 0.9% NaCl solution to the mixture.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous layer (methanol and water) and a lower organic layer (chloroform) containing the lipids. A protein disk may be visible at the interface.

-

-

Collection of Lipid Extract:

-

Carefully aspirate and discard the upper aqueous layer using a glass Pasteur pipette.

-

Collect the lower chloroform layer, which contains the extracted lipids, and transfer it to a clean glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas or using a rotary evaporator. Ensure the sample does not completely dry to prevent loss of volatile compounds.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100-500 µL) of an appropriate solvent for your LC-MS analysis (e.g., a mixture of isopropanol (B130326) and acetonitrile).

-

-

Sample Storage:

-

Store the reconstituted samples at -80°C until LC-MS analysis to minimize degradation.

-

Data Presentation

The following table template is provided for researchers to summarize their quantitative data from the extraction and subsequent analysis of this compound.

| Sample ID | Tissue Weight (mg) | Reconstitution Volume (µL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (ng/mg tissue) | Recovery (%) |

| Control 1 | ||||||

| Control 2 | ||||||

| Control 3 | ||||||

| Treatment 1 | ||||||

| Treatment 2 | ||||||

| Treatment 3 |

-

Concentration Calculation: The concentration of this compound in the tissue can be calculated using a standard curve generated from authentic standards and the internal standard.

-

Recovery Calculation: The percentage recovery can be determined by comparing the amount of a known quantity of spiked standard extracted from the tissue matrix to the amount of the same standard in a neat solution.

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for the extraction of this compound.

Signaling Pathway

Caption: Simplified overview of the biotin biosynthesis pathway.

References

Application Notes and Protocols for the Chemical Synthesis of 7-Methyl-8-oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-8-oxononanoic acid is a functionalized carboxylic acid that serves as a key intermediate in the field of organic and medicinal chemistry.[1] Its bifunctional nature, possessing both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of a variety of more complex molecules. Notably, it is utilized in the development of bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1] The acid group allows for derivatization with amine-containing molecules through amide bond formation, often facilitated by coupling agents like EDC or HATU. This application note provides a detailed protocol for the chemical synthesis of this compound for research purposes, along with its physicochemical properties and a workflow for its application in further synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in subsequent reactions.

Table 1: Physicochemical Data of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| CAS Number | 407627-97-8 |

| Appearance | Colorless Liquid |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature, sealed in a dry environment |

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthetic route reported by Tang et al., which involves a nucleophilic substitution followed by ketonic cleavage. The synthesis starts from 2-methyl acetoacetate (B1235776) and 6-bromohexanoate (B1238239).[2]

Materials and Reagents:

-

Sodium ethoxide (NaOEt)

-

2-Methyl acetoacetate

-

Ethyl 6-bromohexanoate

-

Absolute ethanol (B145695)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH meter or pH paper

Procedure:

Step 1: Nucleophilic Substitution

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 molar equivalent) in fresh absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2-methyl acetoacetate (1.0 molar equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Slowly add ethyl 6-bromohexanoate (1.0 molar equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain it for 17 hours with continuous stirring.

-

After 17 hours, cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Ketonic Cleavage

-

To the cooled reaction mixture, add a solution of hydrochloric acid (e.g., 10% aqueous solution) until the pH is acidic (pH 1-2).

-

Heat the mixture to 50°C and stir for 12 hours to facilitate the hydrolysis of the ester and decarboxylation.

-

After 12 hours, cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acidic starting materials.

-

Wash the organic layer with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a colorless oil.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound. A reported yield of up to 81% can be achieved.[2]

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

Table 2: Key Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (NaOEt : 2-Methyl Acetoacetate : 6-Bromohexanoate) | 1 : 1 : 1 |

| Solvent | Absolute Ethanol |

| Nucleophilic Substitution Reaction Time | 17 hours |

| Nucleophilic Substitution Reaction Temperature | Reflux |

| Hydrolysis Reaction Time | 12 hours |

| Hydrolysis Reaction Temperature | 50°C |

| Reported Yield | Up to 81%[2] |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step chemical synthesis of this compound.

References

Application Notes and Protocols for Targeted Metabolomics Analysis of 7-Methyl-8-oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyl-8-oxononanoic acid is a branched-chain keto acid that has garnered interest in the field of biochemistry and metabolic research.[1][2] While primarily utilized as an intermediate in organic synthesis for the creation of bioactive compounds, its structural similarity to key metabolic molecules suggests a potential role in biological pathways.[1] As a member of the broader class of branched-chain fatty acids (BCFAs), it may be involved in various biochemical processes and signaling pathways.[3] BCFAs are integral components of bacterial membranes and their metabolism in mammals occurs in peroxisomes.[3]

This document provides detailed application notes and experimental protocols for the targeted metabolomics analysis of this compound. These guidelines are intended to assist researchers in accurately quantifying this metabolite in biological matrices and in exploring its potential as a biomarker in various physiological and pathological states.

Potential Biological Significance

While the precise biological role of this compound is still under investigation, its structure suggests potential involvement in several metabolic pathways:

-

Branched-Chain Fatty Acid Metabolism: As a branched-chain keto acid, it is likely metabolized through pathways associated with BCFAs. These pathways are involved in cellular processes such as membrane fluidity and signaling.[3] Dysregulation of BCAA and their keto-acid derivatives (BCKAs) has been linked to metabolic disorders like insulin (B600854) resistance and obesity.[4]

-

Interaction with Biotin (B1667282) (Vitamin B7) Synthesis: The biosynthesis of biotin involves intermediates that are structurally similar to this compound, such as pimelic acid derivatives.[5] It is hypothesized that this compound could act as a competitive inhibitor or an alternative substrate for enzymes in the biotin synthesis pathway, potentially influencing biotin-dependent physiological processes.

-

Gut Microbiome Metabolism: The gut microbiota is a significant source of various fatty acids. This compound could be a product of bacterial metabolism within the gut, and its presence in circulation may reflect the composition and activity of the gut microbiome.

Data Presentation: Hypothetical Quantitative Data

As there is limited published quantitative data for this compound in biological samples, the following table presents a hypothetical dataset to illustrate the expected outcomes of a targeted metabolomics study. This data could be used, for example, to compare levels of the metabolite in a control group versus a group with a specific metabolic disorder.

| Sample ID | Group | This compound (ng/mL) | Standard Deviation (ng/mL) | p-value |

| P-001 | Control | 15.2 | 3.1 | \multirow{2}{}{0.045} |

| P-002 | Disease Model | 28.7 | 5.9 | |

| T-001 | Control | 45.8 | 9.2 | \multirow{2}{}{0.032} |

| T-002 | Disease Model | 82.1 | 15.4 | |

| U-001 | Control | 5.6 | 1.2 | \multirow{2}{*}{0.018} |

| U-002 | Disease Model | 12.9 | 2.5 |

Caption: Hypothetical quantitative data for this compound in plasma (P), tissue homogenate (T), and urine (U) samples from a control and a disease model group.

Experimental Protocols

A robust and sensitive method for the quantification of this compound in biological matrices is crucial for its study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose.

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

1. Materials and Reagents

-

This compound analytical standard

-

Isotopically labeled internal standard (e.g., this compound-d3)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Human plasma (or other biological fluid)

-

Microcentrifuge tubes (1.5 mL)

-

LC-MS vials with inserts

2. Sample Preparation

-

Thaw plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.

3. LC-MS/MS Parameters

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-